Perfluorooctanoic acid diethanolamide
Description
Properties
CAS No. |
42268-97-3 |
|---|---|
Molecular Formula |
C12H10F15NO3 |
Molecular Weight |
501.19 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-N,N-bis(2-hydroxyethyl)octanamide |
InChI |
InChI=1S/C12H10F15NO3/c13-6(14,5(31)28(1-3-29)2-4-30)7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)27/h29-30H,1-4H2 |
InChI Key |
NOBCKVRTJFZOFF-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)C(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Formation Mechanisms of Perfluorooctanoic Acid Diethanolamide
Chemical Synthesis Pathways for Perfluorooctanoic Acid Diethanolamide
The primary chemical route to synthesizing amides is through the direct condensation of a carboxylic acid and an amine. This pathway can also be achieved by reacting fatty acid methyl esters with diethanolamine (B148213), a process known as amidation. atlantis-press.com
The synthesis of diethanolamides from fatty acids is a well-established industrial process that typically involves the condensation reaction between a fatty acid and diethanolamine at elevated temperatures, generally between 120°C and 250°C. google.com This reaction proceeds with the removal of water to drive the equilibrium towards the formation of the amide product. google.com While specific literature on the direct condensation of perfluorooctanoic acid with diethanolamine is limited, the principles of fatty acid diethanolamide synthesis are applicable.
The reaction involves the nucleophilic attack of the nitrogen atom of diethanolamine on the carbonyl carbon of perfluorooctanoic acid. The strong electron-withdrawing nature of the perfluoroalkyl chain in PFOA makes the carbonyl carbon highly electrophilic, which could facilitate this reaction. The process is typically carried out by heating the reactants together until the condensation is substantially complete, which can be monitored by the amount of water distilled from the reaction mixture. google.com In industrial settings, this amidation can be performed in batch reactors, often without the need for a catalyst, although alkaline catalysts like sodium hydroxide (B78521) or sodium methylate are sometimes used to improve reaction rates and yield, particularly when starting from methyl esters. atlantis-press.comuii.ac.id
The yield and purity of the resulting diethanolamide are highly dependent on several reaction parameters, including temperature, reactant molar ratio, and the presence of a catalyst.
Temperature: Higher temperatures generally increase the reaction rate but can also lead to the formation of unwanted byproducts. For fatty acid diethanolamides, reaction temperatures can range from 60°C to as high as 250°C. google.comrasayanjournal.co.in For instance, the synthesis of oleoyl-diethanolamide is optimized at specific temperatures to maximize yield. researchgate.net Similarly, the synthesis of alkyl-diethanolamide from fatty acid methyl esters showed that conversion increased with reaction temperatures ranging from 60°C to 80°C, with the highest conversion observed at 70°C. rasayanjournal.co.in
Molar Ratio: The stoichiometry of the reactants is a critical factor. An excess of either the amine or the acid can be used to shift the reaction equilibrium. In the synthesis of cocoamide DEA, an excess of diethanolamine was shown to shift the equilibrium towards the product side. arpnjournals.org Studies on palm oil-based diethanolamide found the optimal mole ratio of methyl ester to diethanolamine to be 1:5. atlantis-press.com However, for other condensation products, a molar ratio of approximately 2 moles of fatty acid to 1 mole of diethanolamine is used. google.com
Catalyst: While the reaction can proceed thermally, catalysts are often employed to enhance the rate and selectivity. Common catalysts for amidation reactions are basic, such as sodium hydroxide (NaOH) or sodium methylate (CH3ONa). atlantis-press.comuii.ac.id For example, the use of a NaOH catalyst was found to be essential for breaking the methyl ester bond to facilitate the reaction with diethanolamine. atlantis-press.com Heterogeneous catalysts, such as K2CO3 loaded onto zeolite, have also been used effectively, achieving a 92% yield of diethanolamide surfactant from used cooking oil methyl esters. uii.ac.id
The table below summarizes typical reaction conditions for the synthesis of various fatty acid diethanolamides, which can serve as a proxy for the synthesis of this compound.
Biocatalytic Approaches to Diethanolamide Synthesis Relevant to this compound
Biocatalytic synthesis, employing enzymes as catalysts, presents a greener alternative to traditional chemical methods, often operating under milder reaction conditions and offering high selectivity. nih.gov Lipases, in particular, have been successfully used to catalyze the amidation of fatty acids with diethanolamine. rasayanjournal.co.in
The enzyme Novozym 435, an immobilized lipase (B570770) from Candida antarctica, is frequently used for this purpose. researchgate.netateneo.edu It has been shown to effectively catalyze the condensation of various fatty acids, including hexanoic, lauric, decanoic, and octanoic acids, with diethanolamine. researchgate.netateneo.edu The synthesis is typically carried out in an organic solvent, such as acetonitrile (B52724) or toluene, at temperatures around 50°C. researchgate.netateneo.edu Yields are influenced by the choice of solvent, reaction time, temperature, and agitation. researchgate.netateneo.edu For example, the formation of lauroyl diethanolamide was complete in 6 hours at 50°C in acetonitrile. researchgate.netateneo.edu
Another lipase, Lipozyme TL IM from Thermomyces lanuginosus, has been used to produce fatty diethanolamide from triglycerides in nyamplung kernel oil and diethanolamine. rasayanjournal.co.in The optimal conditions for this enzymatic reaction were found to be a temperature of 40°C and an incubation time of 2 hours, resulting in a 44% yield. rasayanjournal.co.in
While these biocatalytic methods have not been specifically reported for this compound, the principles are relevant. The application of lipases to a highly fluorinated substrate like PFOA would need to be investigated, as the electronic properties and steric bulk of the perfluoroalkyl chain could significantly impact enzyme recognition and catalytic activity. However, the success with various hydrocarbon fatty acids suggests that enzymatic pathways are a plausible, milder alternative for the synthesis of the target compound.
The table below details findings from studies on the biocatalytic synthesis of fatty acid diethanolamides.
Unintentional Formation and Byproduct Generation of this compound in Industrial Processes
The unintentional formation of this compound could theoretically occur in industrial environments where PFOA or its precursors and diethanolamine are present simultaneously under conditions conducive to amidation, such as elevated temperatures. PFOA has been used as a surfactant in the emulsion polymerization of fluoropolymers, while diethanolamides are used as surfactants and emulsifiers in various formulations. wikipedia.orgnih.gov
During the synthesis of diethanolamides, several byproducts can form, particularly at high temperatures. One significant side reaction is the self-condensation of diethanolamine, which can form N,N'-bis(2-hydroxyethyl) piperazine. ateneo.edu Other potential impurities include unreacted starting materials and other condensation products like monoesteramines, diesteramines, monoesteramides, and diesteramides. ateneo.edu These side reactions reduce the purity of the final product and would likely occur during any synthesis, intentional or unintentional, of this compound under similar high-temperature conditions.
Furthermore, PFOA itself can be formed from the degradation of precursor compounds, such as fluorotelomer alcohols (FTOHs), in the environment. industrialchemicals.gov.au If diethanolamine is present in waste streams or industrial settings where this degradation occurs, there is a potential for the subsequent formation of the corresponding diethanolamide. While direct evidence for the unintentional formation of this compound is not documented in the provided sources, the chemical reactivity of its precursors suggests that its formation as a trace byproduct in complex industrial matrices is plausible.
Advanced Analytical Methodologies for Perfluorooctanoic Acid Diethanolamide and Its Transformation Products
Chromatographic Separation Techniques
Chromatography is the cornerstone of PFAS analysis, enabling the separation of these compounds from complex sample matrices and from each other. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analytes.
Liquid Chromatography Applications in Perfluorooctanoic Acid Diethanolamide Analysis
Liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent technique for the analysis of a wide range of PFAS, including ionic and non-volatile compounds. nih.govsigmaaldrich.com Given the presumed low volatility of PFOA-DEA, LC is the more suitable chromatographic technique.
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) systems are typically employed. The separation is commonly achieved using reverse-phase columns, such as C18 or fluoro-specific phases. A key consideration in the LC analysis of PFAS is the potential for background contamination from fluoropolymers within the analytical system itself. To mitigate this, specialized HPLC columns and tubing that are free of fluorinated materials are often used.
The mobile phases generally consist of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile (B52724), with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization efficiency in the mass spectrometer. thermofisher.cn Gradient elution programs are typically used to effectively separate a wide range of PFAS with varying chain lengths and functional groups.
Table 1: Typical Liquid Chromatography Parameters for Perfluorinated Amide Analysis
| Parameter | Typical Setting |
|---|---|
| Column | C18 or Fluoro-specific (e.g., perfluorooctyl phase) |
| Mobile Phase A | Water with ammonium acetate or formic acid |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Gradient | Optimized for separation of target analytes |
Gas Chromatography Considerations for Volatile this compound Analytes
Gas chromatography (GC) is generally reserved for volatile and thermally stable compounds. While PFOA-DEA itself is not expected to be amenable to direct GC analysis, certain transformation products or related volatile precursors might be. For non-volatile perfluorinated compounds, derivatization can be employed to increase their volatility for GC analysis. nih.govresearchgate.net For instance, perfluoroalkyl carboxylic acids (PFCAs) can be derivatized to their more volatile ester or anilide forms. nih.govnih.gov
A potential application of GC-MS in the context of PFOA-DEA could be for the analysis of volatile degradation products. GC coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) can provide high separation efficiency and sensitive detection for such compounds. chromatographyonline.com The choice of the GC column is critical, with low to medium polarity columns often being suitable. chromatographyonline.com
Mass Spectrometric Detection and Identification
Mass spectrometry (MS) is the detection method of choice for PFAS analysis due to its high sensitivity and selectivity. It allows for the confirmation of the identity of target compounds and the elucidation of unknown structures.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for this compound
Electrospray ionization (ESI) is the most common ionization technique for the analysis of polar and ionic compounds like many PFAS by LC-MS. ESI can be operated in both positive and negative ion modes. For perfluorinated amides, negative ion mode is often preferred due to the electronegativity of the fluorine atoms. nih.gov
Tandem mass spectrometry (MS/MS) is crucial for selective and sensitive quantification. In MS/MS, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio. mdpi.com For PFOA-DEA, characteristic precursor and product ions would need to be determined through infusion experiments with a synthesized standard.
High-Resolution Mass Spectrometry for Elucidating this compound Transformation Products
High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap mass spectrometry, provides highly accurate mass measurements, which are invaluable for the identification of unknown compounds like transformation products of PFOA-DEA. selectscience.netchromatographyonline.com HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, a critical capability in non-targeted analysis. epa.govwaters.com
By comparing the accurate mass of a detected compound to a database of known PFAS or by using software to predict potential transformation products, HRMS can help to tentatively identify novel compounds. thermofisher.cn The fragmentation patterns obtained from HRMS/MS experiments further aid in structure elucidation. chromatographyonline.com
Table 2: Mass Spectrometry Approaches for PFAS Analysis
| Technique | Primary Application | Key Advantages |
|---|---|---|
| ESI-MS/MS (MRM) | Targeted quantification | High sensitivity and selectivity |
| HRMS (TOF, Orbitrap) | Non-targeted screening and identification of unknowns | High mass accuracy, structure elucidation |
Quantitative Method Validation and Quality Assurance for this compound Environmental Monitoring
Rigorous method validation and quality assurance (QA) are essential for generating reliable and defensible data in environmental monitoring. nih.gov Any analytical method for PFOA-DEA would need to undergo a thorough validation process.
Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate the analyte from other components in the sample matrix. nih.gov
Linearity and Range: The concentration range over which the instrumental response is proportional to the analyte concentration.
Accuracy and Precision: The closeness of the measured value to the true value and the degree of agreement among repeated measurements, respectively.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Matrix Effects: The influence of co-eluting matrix components on the ionization of the target analyte.
Recovery: The efficiency of the extraction process.
Quality assurance protocols for PFAS analysis are particularly stringent due to the ubiquitous nature of these compounds and the potential for sample contamination. mdpi.com Key QA/QC measures include:
Field Blanks: To assess contamination during sample collection.
Method Blanks: To monitor for contamination during sample preparation and analysis.
Spiked Samples: To evaluate method accuracy and matrix effects.
Isotopically Labeled Internal Standards: Used to correct for matrix effects and variations in instrument response. nih.gov
Table 3: Key Parameters for Method Validation of PFAS Analysis
| Validation Parameter | Description |
|---|---|
| Selectivity | Distinguishing the analyte from interferences. |
| Linearity | Proportionality of response to concentration. |
| Accuracy | Closeness to the true value. |
| Precision | Repeatability of measurements. |
| LOD/LOQ | Lowest detectable/quantifiable concentration. |
| Matrix Effect | Influence of the sample matrix on the signal. |
| Recovery | Efficiency of the sample extraction process. |
Emerging Analytical Techniques and Future Perspectives for this compound Characterization
The characterization of specific, non-standard per- and polyfluoroalkyl substances (PFAS) such as this compound (PFOA-DEA) presents a significant analytical challenge. Standard targeted methods, which focus on a limited list of well-known PFAS, are insufficient for identifying and quantifying such novel compounds and their potential transformation products. haleyaldrich.comclu-in.org Consequently, the scientific community is advancing a suite of emerging analytical methodologies designed to detect, identify, and quantify a broader, more complex range of PFAS. These techniques are pivotal for future research into the environmental occurrence and fate of compounds like PFOA-DEA.
A primary challenge in PFAS analysis is the sheer number of compounds that exist, with thousands estimated to be in use or present in the environment. researchgate.netresearchgate.net Many of these, including potential transformation products of PFOA-DEA, lack commercially available analytical standards, rendering traditional quantitative methods ineffective. haleyaldrich.combohrium.com To address this gap, researchers are increasingly employing non-targeted and suspect screening approaches, primarily utilizing high-resolution mass spectrometry (HRMS). setac.orgdiva-portal.org
High-Resolution Mass Spectrometry (HRMS) for Non-Targeted and Suspect Screening
HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass spectrometers, have become indispensable tools for identifying novel PFAS. researchgate.net Unlike targeted methods that monitor for specific mass-to-charge ratios, HRMS captures a wide spectrum of ions, allowing for the retrospective identification of compounds without prior selection. epa.gov This capability is crucial for discovering previously unknown transformation products of PFOA-DEA.
Non-Targeted Analysis (NTA): This holistic approach seeks to identify all detectable chemical species in a sample. setac.org For PFAS, NTA involves searching the complex datasets generated by HRMS for specific markers of organofluorine compounds, such as characteristic mass defects. researchgate.net This allows for the discovery of truly novel structures that are not in any existing database.
Suspect Screening Analysis (SSA): This is a more focused approach where analysts screen HRMS data for a predefined list of "suspect" compounds for which no analytical standards are available. researchgate.net This could include hypothesized transformation products of PFOA-DEA based on known biochemical or environmental degradation pathways.
To increase the reliability of identifications made through NTA and SSA, researchers have proposed a confidence scale that incorporates PFAS-specific characteristics, such as homologous series and diagnostic fragmentation patterns. setac.org
Indirect Quantification and Screening Approaches
Given the absence of standards for most PFAS, indirect methods have been developed to estimate the concentration of unknown precursors, which would include PFOA-DEA.
Total Oxidizable Precursor (TOP) Assay: This technique involves oxidizing a sample to transform precursor compounds into stable perfluoroalkyl carboxylic acids (PFCAs) that can be readily quantified by standard methods. clu-in.orgresearchgate.net The increase in the concentration of specific PFCAs after oxidation provides an estimate of the initial precursor concentration. clu-in.org This method is particularly valuable for assessing the total potential contribution of compounds like PFOA-DEA to the environmental load of terminal PFAS like Perfluorooctanoic acid (PFOA).
Total Organic Fluorine (TOF) Analysis: This approach measures the total amount of fluorine bound to organic compounds in a sample. bohrium.com By comparing the TOF result with the sum of concentrations of targeted PFAS, researchers can quantify the "unknown organofluorine" fraction of a sample. diva-portal.org This fluorine mass balance approach can effectively reveal the presence of unidentified compounds, including PFOA-DEA and its derivatives. diva-portal.org
The table below summarizes the applications and limitations of these emerging screening techniques.
Table 1: Comparison of Emerging Analytical Strategies for Novel PFAS Characterization
| Technique | Principle | Application for PFOA-DEA | Advantages | Limitations |
|---|---|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratios with high accuracy, enabling determination of elemental formulas. | Identification of PFOA-DEA and its transformation products without reference standards. | Enables both non-targeted discovery and suspect screening; data can be retrospectively analyzed. epa.gov | Does not provide absolute quantification without standards; complex data analysis. researchgate.net |
| Total Oxidizable Precursor (TOP) Assay | Chemical oxidation converts precursors into quantifiable terminal PFCAs. | Indirectly quantifies PFOA-DEA and other precursors by measuring the increase in PFOA after oxidation. | Provides a quantitative estimate of the precursor load; widely recognized technique. researchgate.net | Not all precursors are fully oxidized; does not provide the identity of the original compound. clu-in.orgeuropa.eu |
| Total Organic Fluorine (TOF) Analysis | Measures the total concentration of organically bound fluorine in a sample. | Determines the gap between known PFAS and the total fluorine content, indicating the presence of PFOA-DEA. | Provides a comprehensive measure of total PFAS contamination; useful for sample prioritization. diva-portal.org | Does not identify individual compounds; can be influenced by other fluorine-containing compounds. europa.eu |
Novel Sensing and Separation Technologies
Beyond mass spectrometry, research is underway to develop more rapid and field-deployable analytical tools. bohrium.com
Optical and Electrochemical Sensors: These technologies are being developed for rapid screening of PFAS. mdpi.com While most are currently focused on legacy compounds like PFOA and PFOS, future advancements could allow for broader-class or even specific detection of other PFAS. Current detection limits are often higher than those achieved with lab-based methods, but they offer the potential for near real-time analysis. mdpi.com
Ion Mobility Spectrometry (IMS): When coupled with mass spectrometry, IMS provides an additional dimension of separation based on the size, shape, and charge of an ion. clu-in.org This can help to separate isomeric PFAS compounds and improve confidence in the identification of unknown substances in complex environmental samples. clu-in.org
Colorimetric Methods: Recent developments include novel emulsion extraction methods paired with colorimetric techniques for the rapid detection of PFAS. nih.gov One such method has demonstrated visual detection of PFOA below 30 parts-per-trillion (ppt). nih.gov While still in early stages, these low-cost screening tools could be adapted to prioritize samples for more comprehensive laboratory analysis. bohrium.comnih.gov
Future Perspectives
The future of characterizing compounds like PFOA-DEA lies in the integration of multiple advanced analytical techniques. A tiered approach, beginning with rapid screening methods like TOF analysis or deployable sensors to identify areas of concern, could be followed by comprehensive NTA using HRMS to identify the specific compounds present. The TOP assay can then provide crucial data for risk assessment by estimating the total precursor load.
A significant hurdle remains the lack of reference materials for the vast majority of PFAS. hpc-standards.com The synthesis of analytical standards for PFOA-DEA and its expected transformation products is a critical future step. This would enable accurate quantification, facilitate toxicological studies, and allow for the validation of the emerging analytical techniques discussed. Furthermore, the development of advanced data processing software and shared spectral libraries will be essential for improving the speed and confidence of non-targeted PFAS identification. researchgate.net
No Data Found for this compound
Despite a comprehensive search for scientific literature and data pertaining specifically to "this compound," no information was found regarding its environmental occurrence, distribution, or detection in various environmental compartments. Extensive searches were conducted to locate research findings for the following sections and subsections as outlined in the request:
Environmental Fate and Transformation Pathways of Perfluorooctanoic Acid Diethanolamide
Hydrolysis of Perfluorooctanoic Acid Diethanolamide to Perfluorooctanoic Acid
The hydrolysis of the amide bond in this compound would lead to the formation of PFOA and diethanolamine (B148213). However, studies on related polyfluorinated amides suggest that the amide linkage is generally stable to hydrolysis under typical environmental pH conditions. acs.org
Kinetics and Influencing Factors of this compound Hydrolysis
Specific kinetic data for the hydrolysis of this compound are not available. A study on N-ethylperfluorooctanamide (EtFOA) showed no degradation to PFOA after 8 days at pH 8.5, indicating the stability of the amide bond. acs.org The presence of the two hydroxyethyl groups on the nitrogen atom in this compound could potentially influence its electronic properties and steric hindrance, which may affect the hydrolysis rate compared to simpler N-alkyl amides, but this has not been experimentally determined. Factors that generally influence amide hydrolysis, such as temperature and extreme pH conditions, would likely play a role, but their specific impact on this compound is unknown.
Identification of Hydrolytic Byproducts of this compound
Based on the chemical structure, the expected byproducts of complete hydrolysis would be Perfluorooctanoic acid (PFOA) and diethanolamine. However, without experimental studies, the formation of these and potentially other intermediate byproducts under various environmental conditions cannot be confirmed.
Photochemical Degradation Mechanisms of this compound
The degradation of PFAS through photochemical processes, including direct photolysis and indirect photooxidation, has been a subject of research. nih.govnih.gov However, specific studies on this compound are not found in the reviewed literature.
Direct Photolysis of this compound
Direct photolysis involves the degradation of a molecule through the absorption of light. The effectiveness of this process depends on the compound's ability to absorb light at environmentally relevant wavelengths. Information on the absorption spectrum of this compound is not available, making it impossible to assess its susceptibility to direct photolysis under sunlight.
Indirect Photochemical Oxidation Pathways
Indirect photochemical oxidation involves the degradation of a compound by reactive species, such as hydroxyl radicals (•OH), that are generated in the environment by sunlight. For some polyfluorinated amides, atmospheric oxidation by hydroxyl radicals has been suggested as a potential degradation pathway, with predicted atmospheric lifetimes of 3–20 days. acs.org This process would likely involve the abstraction of a hydrogen atom from the C-H bonds in the diethanolamide group, initiating a cascade of reactions. However, no specific studies have been conducted to confirm this pathway or identify the resulting transformation products for this compound.
Biotic Transformation of this compound
The role of microorganisms in the transformation of PFAS is an active area of research. While many PFAAs are resistant to biodegradation, some precursors can be transformed by microbial action. nih.gov
For perfluoroalkyl amides, enzymatic hydrolysis of the amide linkage has been suggested as a plausible transformation pathway in biota. acs.org This would lead to the formation of PFOA. However, no studies have specifically investigated the microbial degradation of this compound in environmental systems such as soil, sediment, or wastewater treatment plants. The presence of the diethanolamide group might influence the compound's bioavailability and susceptibility to enzymatic attack, but this remains speculative without dedicated research.
Aerobic Biodegradation Pathways and Metabolites
There is currently no scientific literature available that details the aerobic biodegradation pathways of this compound. Consequently, the metabolites resulting from any potential aerobic biodegradation process remain unidentified. Research on other PFAS compounds suggests that the stability of the perfluoroalkyl chain presents a significant barrier to microbial degradation under aerobic conditions. However, without specific studies on this compound, its susceptibility to aerobic microbial attack and the potential resulting transformation products are unknown.
Anaerobic Transformation Processes
Information regarding the anaerobic transformation processes of this compound is not available in the current body of scientific research. Anaerobic conditions can sometimes facilitate the degradation of persistent organic pollutants through reductive pathways. Nevertheless, no studies have been published that investigate the transformation of this compound in anaerobic environments. Therefore, its degradation potential, transformation pathways, and the identity of any resulting products under anaerobic conditions have not been determined.
Microbial Community Roles in this compound Degradation
Due to the absence of studies on the biodegradation of this compound, there is no information on the specific roles of microbial communities in its potential degradation. The types of microorganisms, whether bacteria or fungi, and the enzymatic systems that might be capable of transforming this compound have not been identified. Research into the microbial degradation of other PFAS has identified specific strains and consortia with limited degradation capabilities, but this information cannot be extrapolated to this compound without direct experimental evidence.
Sorption and Desorption Dynamics of this compound in Environmental Matrices
There is a lack of published data on the sorption and desorption dynamics of this compound in various environmental matrices such as soil, sediment, and sludge. The sorption behavior of a chemical dictates its mobility and distribution in the environment. Key parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the solid-water distribution coefficient (Kd) have not been determined for this compound. Without these values, the extent to which this compound binds to environmental solids and its potential for leaching into groundwater cannot be accurately predicted.
Volatilization and Atmospheric Partitioning Behavior of this compound
The scientific literature does not currently contain information on the volatilization and atmospheric partitioning behavior of this compound. Physicochemical properties such as vapor pressure and the Henry's Law constant, which are essential for assessing a compound's tendency to volatilize from water or soil surfaces and partition into the atmosphere, have not been reported. Consequently, its potential for long-range atmospheric transport and its distribution between gaseous and particulate phases in the atmosphere remain unknown.
Mechanistic Studies of Perfluorooctanoic Acid Diethanolamide Degradation and Defluorination
Molecular-Level Insights into Amide Bond Cleavage in Perfluorooctanoic Acid Diethanolamide
Specific studies detailing the molecular-level cleavage of the amide bond in this compound are not available in the provided search results. Generally, the hydrolysis of amides can occur under acidic or basic conditions, often requiring heat. masterorganicchemistry.comlibretexts.orgstackexchange.com The process involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the amide group. masterorganicchemistry.com However, the strong electron-withdrawing nature of the perfluorooctyl chain would significantly influence the electron density of the amide bond, and thus its susceptibility to cleavage. Without specific experimental or computational studies, any proposed mechanism remains speculative. Research on enzymatic cleavage of such fluorinated amides is also not apparent. nih.gov
Formation Mechanisms of Perfluorooctanoic Acid from this compound
This compound is considered a precursor to PFOA. epa.gov The transformation would logically proceed via the cleavage of the amide bond, as mentioned in the preceding section, to release the perfluorooctanoic acid moiety. This process is a critical step in the environmental formation of PFOA from a range of polyfluorinated substances. industrialchemicals.gov.aunih.gov However, the specific reaction kinetics, intermediate products, and the environmental conditions that favor this transformation for this compound have not been explicitly detailed in the available literature.
Defluorination Pathways and Fluoride (B91410) Release Mechanisms from this compound
Information on the direct defluorination of this compound is not available. Research on per- and polyfluoroalkyl substances (PFAS) indicates that defluorination is an energetically demanding process due to the strength of the carbon-fluorine bond. mdpi.com Most studies focus on the defluorination of PFOA itself, which occurs after it has been formed from its precursors. acs.orgacs.orgnih.gov These studies describe various advanced reductive and oxidative methods to break the C-F bonds. acs.orgnih.gov It is presumed that this compound would first degrade to PFOA, which would then undergo subsequent defluorination.
Energetic Considerations and Reaction Thermodynamics in this compound Transformation
A thermodynamic analysis, including calculations of Gibbs free energy of formation and reaction for the transformation of this compound, is not present in the available literature. Such studies are crucial for predicting the spontaneity and feasibility of degradation pathways under various environmental conditions. nih.gov While thermodynamic data exists for PFOA, nih.gov this information cannot be directly extrapolated to its diethanolamide precursor due to significant structural and chemical differences.
Role of Environmental Co-contaminants and Matrix Effects on this compound Degradation
Specific research investigating how environmental co-contaminants and matrix effects (e.g., presence of other pollutants, organic matter, and different soil or water compositions) influence the degradation rate and pathways of this compound could not be located. For PFOA, it is known that environmental factors can significantly impact its degradation. researchgate.net Similar effects would be expected for its precursors, potentially altering transformation rates, sorption behavior, and bioavailability, but dedicated studies for this specific compound are lacking.
Remediation and Treatment Strategies for Perfluorooctanoic Acid Diethanolamide and Its Precursors
Advanced Oxidation Processes (AOPs) for Perfluorooctanoic Acid Diethanolamide Destruction
Advanced Oxidation Processes are a class of water treatment technologies that rely on the generation of highly reactive and non-selective radical species, such as hydroxyl radicals (•OH), to degrade recalcitrant organic pollutants. mdpi.com These methods are particularly promising for the destruction of stable compounds like PFAS. However, it's noted that hydroxyl radical-based AOPs, while capable of transforming certain PFAS precursors, may not be effective in completely mineralizing the primary compounds and can sometimes increase the concentration of known PFAS like PFOA by transforming unknown precursors. nih.govnih.gov
Photocatalytic degradation is an AOP that utilizes a semiconductor catalyst (photocatalyst) and a light source to generate reactive oxygen species. nih.gov This method has been identified as a low-cost, efficient, and sustainable technique for the removal of perfluorinated compounds. mdpi.com
The process is initiated when the photocatalyst absorbs photons, leading to the generation of electron-hole pairs. These can then react with water and oxygen to produce radicals that attack the pollutant molecule, leading to the cleavage of C-C and C-F bonds and eventual mineralization into carbon dioxide and fluoride (B91410) ions. researchgate.net
Research has focused on various photocatalysts, including titanium dioxide (TiO2), indium oxide (In2O3), and others, with studies exploring modifications like doping and creating heterojunctions to improve performance. nih.govmdpi.com Acidic conditions (low pH) are generally found to be more favorable for the degradation of PFOA in TiO2 systems, as the positively charged catalyst surface attracts the anionic pollutant. mdpi.comresearchgate.net
Key Research Findings in Photocatalytic Degradation of PFOA:
| Photocatalyst System | Degradation Efficiency | Defluorination Efficiency | Time | Conditions |
|---|---|---|---|---|
| In2O3 with graphene | 100% | 60.9% | Not Specified | Thermal treatment at 400°C required |
| TiO2/GO nanocomposite film | 96.89% | Not Specified | Not Specified | pH 3 |
This table presents data for PFOA as a proxy for this compound.
Electrochemical oxidation is another promising AOP for PFAS destruction, capable of degrading these compounds without the need for additional chemicals. mdpi.com This technology uses an electric current passed through electrodes to generate oxidizing agents or to directly facilitate electron transfer from the pollutant at the anode surface. fosan.orgnih.gov
Boron-doped diamond (BDD) electrodes are frequently highlighted for their effectiveness, as they can generate hydroxyl radicals and facilitate direct electron transfer, leading to the breakdown of the PFAS molecule. mdpi.comfosan.org The process often starts with the cleavage of the C-C bond nearest the functional group, followed by stepwise removal of CF2 units. nih.gov
Several factors influence the efficiency of electrochemical oxidation, including the electrode material, current density, pH, and the presence of other substances in the water. mdpi.comfosan.org Studies have shown that increasing current density can enhance the degradation rate. fosan.org Acidic conditions are often more favorable, with one study noting a degradation efficiency of 96.5% at pH 3 compared to 76.8% at pH 9 within 30 minutes. fosan.org
Performance of Electrochemical Oxidation on PFOA:
| Anode Material | Degradation Efficiency | Time | Current Density | Initial pH |
|---|---|---|---|---|
| Ti/SnO2-Sb2O5/PbO2-PVDF | 92.1% | 180 min | 40 mA/cm² | 3 |
| Boron-Doped Diamond (BDD) | 96.5% | 30 min | Not Specified | 3 |
This table presents data for PFOA as a proxy for this compound.
Sonochemical degradation, or sonolysis, utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. researchgate.net The collapse of these bubbles creates localized hotspots with extreme temperatures and pressures, leading to the thermal decomposition (pyrolysis) of compounds at the bubble-water interface. nih.govresearchgate.net
Because PFAS are surfactants, they tend to accumulate at this interface, making sonolysis a particularly suitable destruction technology. researchgate.net The degradation process involves the fission of the perfluorocarbon chains. researchgate.net The efficiency of sonolysis is influenced by factors such as ultrasonic frequency, power density, temperature, and the gases dissolved in the water. researchgate.net For instance, the degradation process is often more effective under an argon atmosphere, with studies showing half-lives for PFOA as short as 22 minutes. researchgate.net The degradation rate of PFAS generally increases with higher pH levels. ucl.ac.uk
Research Findings on Sonochemical Degradation of PFOA:
| Frequency | Power Density | Degradation Efficiency | Time | Key Conditions |
|---|---|---|---|---|
| 575 kHz | 144 W/L | >97% | 8 hours | Basic pH |
This table presents data for PFOA as a proxy for this compound.
Adsorption-Based Removal Mechanisms for this compound
Adsorption is a widely used physical process where contaminants are removed from water by accumulating on the surface of a solid material (adsorbent). mdpi.com This technology does not destroy the PFAS molecule but effectively separates it from the water. The primary mechanisms driving the adsorption of PFAS include hydrophobic interactions between the fluorinated tail and the adsorbent surface, as well as electrostatic interactions between the charged functional head group and charged sites on the adsorbent. mdpi.commdpi.com
Activated carbon, in both granular (GAC) and powdered (PAC) forms, is a common and effective adsorbent for PFAS removal. cswab.org Its high porosity and large surface area provide ample sites for adsorption. cswab.org The primary removal mechanism is believed to be hydrophobic interactions. mdpi.comnih.gov
The efficiency of activated carbon is dependent on several factors. Long-chain PFAS like PFOA are generally adsorbed more effectively than short-chain ones. cswab.org The physical form of the carbon also matters; powdered activated carbon often exhibits faster kinetics and higher adsorption capacity than granular forms due to its larger external surface area. researchgate.net For example, one study found the adsorption capacity of PAC to be 0.80 mmol/g, significantly higher than the 0.13 mmol/g for GAC. researchgate.net The presence of other organic matter in the water can reduce the adsorption capacity due to competition for binding sites. cswab.org
Adsorption Capacities of Activated Carbon for PFOA:
| Adsorbent Type | Adsorption Capacity | Equilibrium Time | Source Material |
|---|---|---|---|
| Powdered Activated Carbon (PAC-325) | 0.80 mmol/g | 3 hours | Coconut Shell |
| Granular Activated Carbon (GAC-20x50) | 0.13 mmol/g | 100 hours | Coconut Shell |
This table presents data for PFOA as a proxy for this compound.
Ion exchange resins are another highly effective technology for removing PFAS from water. purolite.com These resins are porous polymeric beads with charged functional groups on their surface. nxedge.io For anionic PFAS, anion exchange resins (AERs) are used. mdpi.com The removal process is a dual mechanism, involving both ion exchange (electrostatic attraction) and adsorption (hydrophobic interaction). purolite.com
Ion exchange resins often demonstrate superior performance compared to activated carbon, with some studies suggesting up to 10 times the capacity for many PFAS compounds. nxedge.io They can effectively remove both long- and short-chain PFAS and typically have faster reaction kinetics than GAC. nxedge.io The high capacity of these resins translates to longer service life and less frequent replacement compared to activated carbon filters. lanxess.comlanxess.com
Comparison of Ion Exchange Resin and Activated Carbon for PFOA/PFAS Removal:
| Feature | Ion Exchange Resin | Activated Carbon |
|---|---|---|
| Capacity | High, up to 100 g/L reported. lanxess.com Up to 10x the capacity of GAC. nxedge.io | Generally lower than ion exchange resins. |
| Kinetics | Faster, requires lower empty bed contact time. nxedge.io | Slower kinetics. |
| Selectivity | Effective for both long and short-chain PFAS. nxedge.io | Best at removing long-chain PFAS. nxedge.io |
| Service Life | Can be up to 5 times longer than GAC filters. lanxess.comlanxess.com | Shorter service life, requires more frequent changeouts. |
This table presents data for PFOA/PFAS as a proxy for this compound.
Membrane Separation Technologies for this compound Removal (Mechanistic Aspects)
High-pressure membrane filtration processes, such as nanofiltration (NF) and reverse osmosis (RO), are considered highly effective for the removal of a wide range of PFAS from water. nih.govyoutube.com These technologies have demonstrated removal efficiencies exceeding 99% for compounds like PFOA and PFOS. nih.gov The primary mechanism of removal is size exclusion, where the membrane pores are smaller than the PFAS molecules. youtube.com
For PFOA-DEA, it is anticipated that NF and RO membranes would also exhibit high rejection rates due to its molecular size. The diethanolamide functional group would likely influence its polarity and interaction with the membrane surface. Electrostatic repulsion can also play a role in the separation of charged PFAS molecules if the membrane surface carries a similar charge. youtube.com However, specific studies detailing the influence of the diethanolamide group on rejection mechanisms, potential for membrane fouling, and the impact of water matrix components on the removal of PFOA-DEA are currently absent from the scientific literature.
Thermal Treatment and Destruction Methodologies for this compound
Thermal treatment is a destructive technology that aims to break the strong carbon-fluorine bonds characteristic of PFAS compounds. nih.gov Methods such as incineration, pyrolysis, and gasification are employed for the thermal destruction of PFAS. youtube.com Theoretical studies on the thermal decomposition of PFOA indicate that it proceeds through a series of reactions, including decarboxylation and the formation of various volatile organofluorine byproducts. pfascentral.orgresearchgate.net The presence of other materials, such as granular activated carbon (GAC), can influence the decomposition pathways and products. youtube.com
For this compound, the thermal degradation pathway would likely involve the initial cleavage of the amide bonds and the diethanolamine (B148213) group, followed by the breakdown of the perfluorinated alkyl chain. The specific temperatures, reaction kinetics, and the nature of the resulting byproducts for PFOA-DEA have not been specifically investigated. Research on the thermal treatment of other PFAS precursors has shown that under certain conditions, thermal processes can inadvertently lead to the formation of more stable PFAAs. researchgate.net This highlights the necessity for compound-specific research to ensure complete destruction and avoid the generation of harmful intermediates.
Mechanochemical Degradation of this compound in Contaminated Media
Mechanochemical destruction involves the use of mechanical energy, typically through ball milling, to induce chemical reactions that break down contaminants. researchgate.net This technology has shown promise for the degradation of PFOA and PFOS in soil and concentrated wastes. und.edu The process often involves co-milling with reagents like potassium hydroxide (B78521) or other additives that facilitate the cleavage of C-F bonds. und.edu
The application of mechanochemical degradation to this compound has not been documented. It is hypothesized that the mechanical forces would lead to the rupture of the amide bond and subsequent degradation of the perfluoroalkyl chain. However, the efficiency of this process, the optimal milling conditions, and the final degradation products for PFOA-DEA remain unknown. The physical and chemical properties of the contaminated media would also significantly influence the effectiveness of this technology.
Integrated Remediation Approaches for this compound and PFAS Mixtures
Given the complexity of PFAS contamination, which often involves a mixture of various PFAS compounds and their precursors, integrated remediation approaches are often necessary. nsf.gov These "treatment trains" may combine different technologies to achieve comprehensive removal and destruction. nih.gov For instance, a membrane filtration system could be used to concentrate PFAS from a large volume of water, followed by a destructive technology like thermal treatment or electrochemical oxidation to treat the concentrated waste stream. nih.gov
Foam fractionation is another technology that has been explored for the separation and concentration of PFAS from water, which could be integrated with other treatment methods. pfascentral.orgresearchgate.net While these integrated approaches are being developed for general PFAS mixtures, their specific application and efficacy for treating water or soil contaminated with this compound have not been evaluated. The unique chemical properties of PFOA-DEA would likely influence its behavior in such integrated systems, necessitating further research to optimize treatment protocols.
Environmental Biomonitoring of Perfluorooctanoic Acid Diethanolamide and Its Environmental Metabolites
Analytical Strategies for Detecting Perfluorooctanoic Acid Diethanolamide in Biological Matrices (excluding human clinical samples)
There is a notable absence of published, peer-reviewed analytical methodologies specifically developed or validated for the detection and quantification of this compound in non-human biological matrices. While analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are commonly employed for the analysis of a wide range of PFAS compounds in environmental and biological samples, specific protocols, instrument parameters, and method performance data (e.g., limits of detection, quantification, and matrix effects) for PFOA-diethanolamide are not documented in existing scientific literature. Research on PFAS analysis in biological tissues often focuses on the more prevalent and historically significant perfluoroalkyl acids (PFAAs).
Bioaccumulation and Biotransformation Dynamics in Model Organisms (excluding human studies)
Specific studies on the bioaccumulation and biotransformation of this compound in model organisms are not available. Bioaccumulation studies for other PFAS compounds investigate the extent to which these substances are taken up by and concentrated in the tissues of organisms from their environment. Biotransformation studies would be necessary to understand if PFOA-diethanolamide can be metabolized by organisms into other compounds, which could include the formation of PFOA as a terminal degradation product. However, no such research specifically investigating PFOA-diethanolamide has been published.
Trophic Transfer and Food Web Contamination Research (excluding human food consumption)
There is no available research on the trophic transfer and contamination of food webs by this compound. Studies on other PFAS have demonstrated that some of these compounds can biomagnify, meaning their concentration increases in organisms at successively higher levels in the food chain. Research into the trophic magnification factors (TMFs) of PFOA-diethanolamide would be required to understand its potential to move through and concentrate in food webs, but such studies have not been conducted or reported.
Methodologies for Assessing Environmental Exposure Pathways
Methodologies to assess the environmental exposure pathways of this compound to wildlife and ecosystems have not been specifically developed or reported. Understanding the pathways of exposure, such as through contaminated water, sediment, or diet, is a critical component of environmental risk assessment. For other PFAS, exposure pathways are investigated through the analysis of various environmental media and the tissues of organisms at different trophic levels. Due to the lack of fundamental data on its presence in the environment and its behavior in biological systems, no such assessments for PFOA-diethanolamide are available.
Regulatory Science Frameworks and Scientific Policy Implications for Perfluorooctanoic Acid Diethanolamide
Role of Transformation Product Identification in Environmental Risk Assessment Methodologies
Identifying the transformation products of a chemical is a cornerstone of a comprehensive environmental risk assessment. oup.comnih.gov For a precursor compound like Perfluorooctanoic acid diethanolamide, the assessment of risk cannot be limited to the parent compound alone; it must encompass the entire degradation pathway and the products formed. researchgate.net The potential for a precursor to transform into products that are more persistent, bioaccumulative, or toxic than the original substance is a critical consideration. oup.comhep.com.cn
Environmental risk assessment frameworks increasingly incorporate the analysis of transformation products. acs.org Methodologies can be broadly categorized as exposure-driven or effect-driven. nih.govresearchgate.net
Exposure-driven approaches involve identifying and quantifying the chemical transformation products through advanced analytical techniques. This is followed by an assessment of the hazard profile of each identified product. nih.gov
Effect-driven approaches use toxicity testing on the entire mixture of the parent compound and its degradation products. An increase in toxicity or a lack of proportional decrease in toxicity as the parent compound degrades indicates the formation of hazardous transformation products. researchgate.net
For PFOA precursors, such as the widely studied 8:2 fluorotelomer alcohol (8:2 FTOH), biotransformation pathways are complex and can lead to multiple intermediate products before the terminal formation of PFOA. nih.govresearchgate.net Identifying these intermediates, such as fluorotelomer unsaturated carboxylates (FTUCAs) and fluorotelomer carboxylates (FTCAs), is vital as they have different environmental mobility and toxicological profiles. nih.gov The presence of these intermediates can serve as evidence of direct exposure to precursors, as demonstrated in studies of occupationally exposed individuals. nih.gov
The following table details the generalized biotransformation pathway of 8:2 Fluorotelomer Alcohol, a representative PFOA precursor, illustrating the types of transformation products that are critical to identify in a risk assessment.
Frameworks for Assessing Environmental Persistence and Long-Range Transport Potential of this compound
Assessing the environmental persistence and long-range transport potential (LRTP) of a substance is fundamental to understanding its global impact. For this compound, while specific data are not available, assessment frameworks rely on its chemical structure and the known behavior of its ultimate degradation product, PFOA, and other volatile precursors.
Persistence: Persistence is evaluated by a substance's half-life in various environmental media (air, water, soil). PFOA is exceptionally persistent, with an estimated hydrolysis half-life of over 41 years and no evidence of significant biodegradation or photolysis in water. industrialchemicals.gov.au Because precursors like this compound lead to the formation of such persistent compounds, they are considered to contribute to "forever" contamination. rsc.org Under regulations like the EU's REACH, chemicals that form persistent transformation products are themselves classified as persistent. rsc.org
Long-Range Transport Potential (LRTP): The potential for a chemical to travel far from its source is assessed using environmental fate and transport models. Two primary pathways are considered for the global distribution of PFOA:
Direct Transport of PFOA: PFOA is highly soluble in water, and oceanic transport is a dominant pathway for its delivery to remote regions like the Arctic. acs.org
Atmospheric Transport of Volatile Precursors: More volatile precursors, such as fluorotelomer alcohols (FTOHs), are released into the atmosphere, undergo long-range transport, and then degrade to form PFOA, which is subsequently deposited in remote ecosystems. acs.orgresearchgate.net
Global chemical transport models, such as GEOS-Chem, are used to simulate these complex processes. researchgate.net These models incorporate data on chemical emissions, atmospheric chemistry, and deposition processes to estimate the contribution of precursor degradation to global PFOA contamination. researchgate.net Such modeling indicates that atmospheric transport and degradation of precursors is a significant source of PFOA in remote areas. acs.org
The table below summarizes key properties relevant to the persistence and transport of PFOA and a representative volatile precursor, 8:2 FTOH.
Considerations for Global Chemical Management Strategies Pertaining to this compound and its Precursors
Effective global management of PFAS requires international cooperation and harmonized regulatory strategies that account for the entire lifecycle of these chemicals, including precursors like this compound. apaengineering.commdpi.com A key challenge is the inconsistent adoption of regulations across different countries, which hinders efforts to control what is a transboundary pollution problem. mdpi.com
A major step in global chemical management was the listing of PFOA, its salts, and PFOA-related compounds under the Stockholm Convention on Persistent Organic Pollutants (POPs). This listing obligates signatory nations to eliminate or restrict the production and use of these substances. The term "PFOA-related compounds" is defined as any substance that degrades to PFOA, which inherently includes precursors.
Current trends in chemical management are moving towards several key strategies:
Promoting safer alternatives: Encouraging research and development of fluorine-free alternatives is crucial for replacing PFAS in various applications. mdpi.com
Managing PFAS as a class: Given the vast number of PFAS, there is a strong scientific consensus and regulatory movement towards managing them as a single class. nih.govacs.org This precautionary approach would regulate substances like this compound based on its chemical structure and potential to cause harm, rather than waiting for detailed toxicological data on every individual compound.
International Cooperation: Sharing knowledge, best practices, and monitoring data between countries is essential to address the global nature of PFAS contamination and to develop harmonized standards. apaengineering.commdpi.com
Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) are implementing more stringent controls. The EPA's PFAS Strategic Roadmap and ECHA's proposal for a broad restriction on PFAS under REACH are examples of comprehensive approaches that aim to manage the entire class of chemicals, including precursors, to mitigate their long-term environmental and health impacts. mdpi.comepa.gov
Research Gaps and Future Directions in Perfluorooctanoic Acid Diethanolamide Scholarship
Elucidation of Undiscovered Perfluorooctanoic Acid Diethanolamide Transformation Pathways
A primary research gap is the lack of knowledge regarding the transformation pathways of PFOA-DEA in various environmental compartments. While it is hypothesized to be a precursor to PFOA, the specific biotic and abiotic mechanisms driving this transformation are not well understood. Future research must focus on identifying these pathways to accurately predict PFOA-DEA's environmental persistence and its potential to contribute to PFOA contamination.
Key Research Questions:
Biotic Transformation: Which microorganisms are capable of metabolizing PFOA-DEA? Research should investigate both aerobic and anaerobic degradation, identifying the enzymatic processes involved in cleaving the amide bond, which would release PFOA. Studies on other PFAS precursors have shown that microbial communities can play a significant role in transformation. serdp-estcp.mildigitellinc.com
Abiotic Transformation: What are the key abiotic degradation processes? Investigations should explore hydrolysis, photolysis, and reactions with reactive mineral intermediates or reactive oxygen species, particularly at oxic-anoxic transition zones where biogeochemical activity is high. serdp-estcp.mil The stability of the diethanolamide functional group under various pH and temperature conditions needs to be quantified.
Intermediate and Terminal Products: What are the intermediate and terminal transformation products? While PFOA is the expected terminal product, other transient or stable intermediates may be formed. Identifying these is crucial for a complete understanding of the degradation chain. researchgate.netmdpi.com
Table 10.1.1: Potential Transformation Processes for PFOA-DEA
| Transformation Process | Potential Reaction | Expected Outcome | Research Status |
| Biotic | |||
| Aerobic Microbial Degradation | Enzymatic cleavage of the C-N amide bond. | Formation of PFOA and diethanolamine (B148213). | Undetermined |
| Anaerobic Microbial Degradation | Reductive processes acting on the amide group. | Potential formation of PFOA and other intermediates. | Undetermined |
| Abiotic | |||
| Hydrolysis | Reaction with water, potentially catalyzed by pH changes. | Cleavage of the amide bond to form PFOA. | Undetermined |
| Photolysis | Degradation by UV light. | Potential for transformation, but pathway is unknown. | Undetermined |
Development of Standardized Analytical Methods for this compound
The absence of validated, standardized analytical methods for PFOA-DEA severely hampers research efforts. Accurate detection and quantification are prerequisites for any study on its environmental occurrence, fate, and transport. The development of such methods is a critical and immediate research priority.
Current state-of-the-art analysis for most PFAS relies on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). encyclopedia.pubchromatographyonline.com While this technique is highly sensitive and specific, its application to PFOA-DEA faces several challenges:
Lack of Standards: Certified analytical standards and isotopically labeled internal standards for PFOA-DEA are not widely available, which is essential for accurate quantification and mitigating matrix effects. researchgate.net
Method Validation: A dedicated method needs to be developed and validated across a wide range of environmental matrices, including water, soil, sediment, and biota. chromatographyonline.com This involves optimizing sample extraction (e.g., solid-phase extraction), cleanup, and instrumental parameters. diva-portal.org
Matrix Interference: Complex environmental samples can contain co-extracted substances that interfere with the analysis, leading to inaccurate results. hepure.com Method development must include robust cleanup steps to minimize these effects.
Future work should focus on synthesizing analytical standards, developing matrix-specific extraction and cleanup protocols, and establishing a multi-laboratory validated method, similar to existing EPA methods for other PFAS. ramboll.combarr.com
Table 10.2.1: Comparison of EPA Analytical Methods for PFAS in Water
| Method | Technique | Target Analytes | Applicability for PFOA-DEA |
| EPA Method 537.1 | SPE, LC-MS/MS | 18 PFAS, including PFOA | The foundational technique is applicable, but the method would require modification and validation for PFOA-DEA. mdpi.comepa.gov |
| EPA Method 533 | Isotope Dilution, SPE, LC-MS/MS | 25 "short-chain" and other PFAS | Demonstrates the use of isotope dilution for improved accuracy, a technique that would be necessary for PFOA-DEA. |
| EPA Method 1633 | Isotope Dilution, LC-MS/MS | 40 PFAS in various matrices (wastewater, soil, etc.) | Provides a framework for testing complex matrices beyond drinking water, which would be essential for environmental fate studies. barr.com |
In-depth Mechanistic Studies of this compound Defluorination
While the primary transformation pathway for PFOA-DEA is likely the cleavage of the amide bond to form PFOA, the potential for direct defluorination of the PFOA-DEA molecule itself remains an unexplored research area. Defluorination, the breaking of the highly stable carbon-fluorine (C-F) bond, is the ultimate goal of PFAS remediation. digitellinc.comdigitellinc.com
Research into the defluorination of PFOA has identified several promising, albeit energy-intensive, methods:
Reductive Defluorination: This approach uses reactive species like hydrated electrons to directly cleave C-F bonds. researchgate.netnih.gov How the diethanolamide headgroup influences the molecule's susceptibility to reductive attack is unknown.
Electrochemical Degradation: Applying an electrical potential can facilitate electron transfer and subsequent degradation on an electrode surface. acs.org Studies could investigate if the PFOA-DEA molecule interacts differently with electrode surfaces compared to PFOA.
Microbial Defluorination: Certain microorganisms have shown a limited ability to defluorinate PFOA under specific conditions. princeton.edunih.govnih.gov It is a significant research gap whether any microbial consortia can directly defluorinate PFOA-DEA.
Future mechanistic studies should employ computational modeling and laboratory experiments to investigate the C-F bond dissociation energy of PFOA-DEA and its susceptibility to various degradation technologies. Understanding these mechanisms is key to developing effective remediation strategies. acs.orgresearchgate.netnih.govgdut.edu.cn
Comprehensive Lifecycle Assessment Methodologies for this compound
A lifecycle assessment (LCA) is a systematic tool used to evaluate the potential environmental impacts of a product or chemical throughout its entire life, from production to disposal. nih.gov Currently, conducting a comprehensive LCA for PFOA-DEA is impossible due to a profound lack of fundamental data. The application of LCA to PFAS remediation is still in its early stages and is often fragmented due to variations in methodologies and data quality. mdpi.comresearchgate.net
A future LCA for PFOA-DEA would require extensive research to populate the following domains:
Goal and Scope Definition: Defining the system boundaries, from the synthesis of PFOA-DEA to its use in industrial processes or consumer products, and its eventual release and fate in the environment. lcanz.org.nz
Life Cycle Inventory (LCI): Quantifying the inputs (raw materials, energy) and outputs (product, emissions, waste) at each stage of the lifecycle. This includes manufacturing emissions, release rates from products, and transformation rates in the environment.
Life Cycle Impact Assessment (LCIA): Evaluating the potential impacts on human health and ecosystems. This requires toxicity data for PFOA-DEA and its transformation products, which is currently unavailable.
Interpretation: Analyzing the results to identify the major drivers of environmental impact and inform decisions on chemical management and sustainable alternatives.
Establishing a framework for PFAS-specific LCAs is an active area of research, and PFOA-DEA represents a clear case where foundational data is needed before any such assessment can be meaningfully applied. foodpackagingforum.org
Table 10.4.1: Data Gaps in Lifecycle Assessment for PFOA-DEA
| LCA Phase | Required Data | Status for PFOA-DEA |
| Inventory Analysis | Production volumes and methods | Unknown |
| Industrial uses and applications | Largely Unknown | |
| Environmental release estimates (air, water, soil) | Unknown | |
| Transformation and degradation rates | Unknown | |
| Impact Assessment | Ecotoxicity data | Unknown |
| Human toxicity data | Unknown | |
| Bioaccumulation and bioconcentration factors | Unknown | |
| Interpretation | Identification of impact hotspots | Not Possible |
| Comparison with alternative substances | Not Possible |
Predictive Modeling of this compound Environmental Fate and Transport
Predictive modeling is a crucial tool for understanding how chemicals move and persist in the environment, informing risk assessments and remediation strategies. uel.ac.uk However, the accuracy of any model is entirely dependent on the quality of its input parameters. For PFOA-DEA, the essential physicochemical data required for modeling are completely lacking.
Future research must establish these fundamental properties:
Physicochemical Properties: Key parameters such as water solubility, vapor pressure, octanol-water partition coefficient (Kow), and organic carbon-water (B12546825) partition coefficient (Koc) need to be experimentally determined.
Model Development: Once basic properties are known, models like Quantitative Structure-Property Relationship (QSPR) models could be developed to estimate the behavior of PFOA-DEA based on its molecular structure. mdpi.com
Transport Modeling: This data would then be used as input for established environmental fate and transport models (e.g., AERMOD for air, MODFLOW for groundwater) to simulate its movement from source zones and predict concentrations in different environmental media. nih.govresearchgate.net
Without this foundational data, it is impossible to model the environmental fate of PFOA-DEA, assess its potential for long-range transport, or predict its contribution to PFOA levels in remote locations. nih.govitrcweb.orgdiva-portal.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
